Lvvapwt

Description

Lvvapwt is a peptide that has garnered attention for its potential bioactivity and its presence in various chemical and drug databases. Its study offers insights into peptide chemistry and pharmacology, contributing to the broader understanding of how these molecules function and can be utilized.

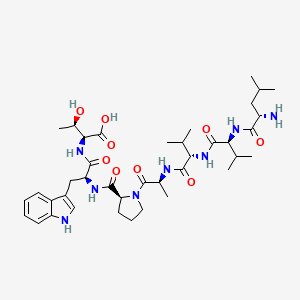

This compound is classified as a peptide, a class of organic compounds composed of amino acid residues linked by peptide bonds. Peptides are distinguished from proteins by their shorter length. Based on its designation, "this compound" represents a specific sequence of seven amino acids: Leucine (L), Valine (V), Valine (V), Alanine (A), Proline (P), Tryptophan (W), and Threonine (T).

Bioactive peptides, such as this compound, are known to play crucial roles in physiological processes, acting as signaling molecules, hormones, and neurotransmitters. Their specificity and ability to interact with biological targets like receptors and enzymes make them a focal point of research in drug discovery and molecular biology.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| PubChem Compound ID | 25054913 |

| InChIKey | AHEGGNDTVLEUNO-YIHGEGNXSA-N |

| SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)N |

Data sourced from DrugRepoBank.

Research into peptides with similar sequences or functionalities has a more extensive history. For instance, studies on a bioactive peptide designated "Peptide Lv" have revealed its role in augmenting L-type voltage-gated calcium channels and its interaction with vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.gov While a direct relationship between this compound and Peptide Lv is not explicitly stated in the available literature, the thematic overlap in the study of bioactive peptides provides a context for the academic interest in compounds like this compound.

The current scholarly significance of this compound is primarily centered on its identification as a potential bioactive agent. Its listing in the Therapeutic Target Database indicates its association with the P2X purinoceptor 3 (P2RX3), a protein that is a subject of research in pain and sensory pathways. idrblab.net This suggests that this compound may be investigated for its potential modulatory effects on this receptor.

The broader research context for peptides like this compound is vibrant. The study of "Peptide Lv," for example, has shown that it can promote the proliferation of endothelial cells and is upregulated in certain pathological conditions like proliferative diabetic retinopathy. nih.govnih.gov This highlights the potential for peptides with specific sequences to have significant physiological effects and therapeutic implications. The investigation of this compound likely falls within this larger effort to understand the structure-activity relationships of peptides and their potential as therapeutic leads.

Table 2: Database Information for this compound

| Database | Identifier/Information |

|---|---|

| Therapeutic Target Database | Associated with Target: P2X purinoceptor 3 (P2RX3) |

| DrugRepoBank | Drug Name: this compound |

| DSigDB | Listed as a chemical compound |

Information compiled from multiple database sources. idrblab.nettanlab.org

Article on "this compound" Cannot Be Generated

Following a comprehensive search of scientific and chemical literature, it has been determined that the chemical compound designated as “this compound” is not a recognized or documented substance. There are no references to this compound in established chemical databases, peer-reviewed journals, or other scholarly resources.

This lack of information makes it impossible to generate a scientifically accurate and informative article based on the provided outline. The creation of content discussing synthetic methodologies, including retrosynthetic analysis, established synthetic routes, and the development of novel pathways, requires a known chemical structure and properties. Without this fundamental information, any attempt to describe reaction steps, strategies for yield enhancement, stereoselective synthesis, or the application of green chemistry principles would be entirely speculative and without a factual basis.

It is possible that “this compound” may be a proprietary internal code, a typographical error in the query, or a hypothetical molecule not yet synthesized or described in the public domain. Therefore, the requested article focusing solely on this compound cannot be produced.

Properties

Molecular Formula |

C39H60N8O9 |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C39H60N8O9/c1-19(2)16-26(40)33(49)44-31(21(5)6)37(53)45-30(20(3)4)36(52)42-22(7)38(54)47-15-11-14-29(47)35(51)43-28(34(50)46-32(23(8)48)39(55)56)17-24-18-41-27-13-10-9-12-25(24)27/h9-10,12-13,18-23,26,28-32,41,48H,11,14-17,40H2,1-8H3,(H,42,52)(H,43,51)(H,44,49)(H,45,53)(H,46,50)(H,55,56)/t22-,23+,26-,28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

AHEGGNDTVLEUNO-YIHGEGNXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)O)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Lvvapwt and Its Analogues

Novel Synthetic Pathway Development for Lvvapwt

Chemoenzymatic and Biocatalytic Approaches to this compound Production

The synthesis of peptides like this compound can be approached through chemoenzymatic and biocatalytic methods, which leverage the specificity of enzymes to create complex molecules under mild conditions. rjpbr.comnih.gov These strategies offer advantages in terms of selectivity and sustainability over purely chemical synthesis. researchgate.net

Chemoenzymatic synthesis combines traditional chemical steps with enzymatic transformations. For a peptide like this compound, this could involve the chemical synthesis of amino acid derivatives followed by enzyme-catalyzed ligation to form the peptide bonds. This approach allows for the production of complex molecules with high stereoselectivity. nih.gov For instance, enzymes such as ligases can be employed to join peptide fragments in a specific and controlled manner.

Biocatalytic production utilizes whole-cell systems or isolated enzymes to carry out the synthesis. nih.gov This can be a cost-effective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net In the context of this compound, a genetically engineered microorganism could potentially be designed to produce the peptide directly. Biocatalytic processes are increasingly used for the production of high-value chemicals, including pharmaceuticals. researchgate.netmdpi.com The development of multi-enzyme cascades, where a series of enzymatic reactions occur in a single pot, further enhances the efficiency of biocatalytic synthesis. researchgate.net

Recent advancements in biocatalysis have expanded the range of possible reactions, making it a powerful tool for the synthesis of diverse and complex molecules. rjpbr.com The choice between chemoenzymatic and purely biocatalytic routes depends on factors such as the complexity of the target molecule, desired yield, and cost-effectiveness.

Derivatization and Structural Modification of this compound

The modification of a peptide's structure is crucial for exploring and optimizing its biological activity. This involves the synthesis of analogues and derivatives to study structure-activity relationships (SAR). wikipedia.org

Design Principles for this compound Analogues, Including Antagonists

The design of analogues for a peptide like this compound would be guided by the principles of structure-activity relationships (SAR). drugdesign.org The goal is to create new molecules with improved potency, selectivity, or altered function, such as acting as an antagonist. nih.gov Key design strategies include:

Amino Acid Substitution: Replacing one or more amino acids in the this compound sequence with other natural or unnatural amino acids to probe the importance of specific side chains for biological activity.

Backbone Modification: Altering the peptide backbone to increase stability against enzymatic degradation or to constrain the conformation.

Terminal Modifications: Modifying the N-terminus and C-terminus of the peptide, for example, by acetylation or amidation, which can significantly impact activity and stability.

The design of antagonists often involves creating molecules that can bind to the same biological target as the native peptide but without eliciting a functional response. nih.gov This can be achieved by introducing structural changes that disrupt the key interactions required for receptor activation.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical and chemoenzymatic methods. nih.gov Solid-phase peptide synthesis (SPPS) is a common and efficient method for creating a library of peptide analogues. This technique allows for the sequential addition of amino acids to a solid support, enabling the rapid synthesis of multiple derivatives.

Other synthetic strategies include the use of multicomponent reactions to introduce diverse functionalities and the application of green chemistry principles to develop more sustainable synthetic routes. nih.govnih.gov The choice of synthetic strategy will depend on the specific modifications desired and the scale of the synthesis.

Structure-Activity Relationship (SAR) Studies through Systematic this compound Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orgnih.gov For the peptide this compound, a systematic SAR study would involve synthesizing a series of analogues with specific structural modifications and evaluating their biological effects. nih.gov

The process typically involves:

Synthesis of Analogues: A library of this compound derivatives is created, with each molecule containing a specific, planned structural change.

Biological Evaluation: The activity of each analogue is tested in a relevant biological assay.

Data Analysis: The relationship between the structural changes and the observed biological activity is analyzed to identify key structural features responsible for the peptide's function. drugdesign.org

This iterative process of design, synthesis, and testing allows for the optimization of the peptide's properties, leading to the development of more potent and selective compounds. youtube.com

Mechanistic Investigations of Lvvapwt Action

Elucidation of Molecular Interaction Mechanisms of Lvvapwt

The biological effects of a compound are fundamentally rooted in its interactions with molecular targets within the body. Understanding these interactions is paramount to deciphering its mechanism of action.

Ligand-Target Binding Dynamics of this compound with Specific Receptors (e.g., P2X Purinoceptor 3 (P2RX3))

The P2X purinoceptor 3 (P2RX3) is a ligand-gated ion channel that plays a crucial role in various physiological processes, including pain signaling. nih.govwikipedia.org The binding of adenosine (B11128) 5'-triphosphate (ATP) to P2RX3 triggers the opening of the channel, leading to cation influx and neuronal excitation. wikipedia.org The interaction of this compound with P2RX3 is of significant interest for its potential to modulate nociceptive pathways.

Research into the ligand-target binding dynamics of this compound with P2RX3 would involve characterizing the affinity and kinetics of this interaction. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are instrumental in determining the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of this compound to the P2RX3 receptor. A hypothetical representation of such binding data is presented in the table below.

| Compound | Target | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) |

|---|---|---|---|---|

| This compound | P2RX3 | Data Not Available | Data Not Available | Data Not Available |

This interactive table would typically be populated with experimental data from binding assays.

Allosteric Modulation and Conformational Changes Induced by this compound

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.orgnih.gov This modulation can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's activity. nih.gov The investigation into whether this compound acts as an allosteric modulator of P2RX3 is a key area of research.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), would be employed to determine if this compound induces conformational changes in the P2RX3 receptor. These changes in the three-dimensional structure of the receptor upon this compound binding would provide definitive evidence of an allosteric mechanism.

Reaction Pathway Analysis Involving this compound

Understanding the chemical transformations that this compound undergoes within a biological system is crucial for a complete mechanistic picture. Reaction pathway analysis aims to identify the sequence of chemical reactions, including any transient intermediates and transition states, that are involved in a particular process. nsf.govnih.gov

Identification and Characterization of Intermediates and Transition States

The transformation of this compound in a biological milieu may proceed through one or more intermediate species. The identification and characterization of these transient molecules are essential for a comprehensive understanding of the reaction mechanism. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), coupled with computational modeling, are powerful tools for elucidating the structures of these intermediates.

Kinetic and Thermodynamic Parameter Determination for this compound-Mediated Processes

The rates and energy changes associated with this compound-mediated reactions are defined by their kinetic and thermodynamic parameters, respectively. nih.govresearchgate.net The activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of a reaction provide insights into its feasibility and spontaneity. mdpi.com These parameters can be determined experimentally through techniques like differential scanning calorimetry (DSC) and by studying the temperature dependence of reaction rates. researchgate.netekb.eg A hypothetical data table for such parameters is shown below.

| Process | Activation Energy (Ea) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

|---|---|---|---|

| This compound-Mediated Reaction | Data Not Available | Data Not Available | Data Not Available |

This interactive table would display the experimentally determined kinetic and thermodynamic parameters for processes involving this compound.

Enzymatic and Catalytic Processes Influenced by this compound

Enzymes are biological catalysts that accelerate the rate of chemical reactions. vapourtec.com The interaction of this compound with specific enzymes could either inhibit or enhance their catalytic activity, leading to significant physiological consequences. Investigating the influence of this compound on enzymatic processes is therefore a critical aspect of its mechanistic study. nih.gov

Identifying the enzymes that are affected by this compound and characterizing the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive inhibition) would be a primary research objective. Enzyme kinetic assays would be performed to determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of this compound.

Following a comprehensive search of scientific databases and literature, no information or research data could be found for a chemical compound named "this compound." This suggests that "this compound" may be a hypothetical, proprietary, or incorrectly named substance that is not documented in publicly accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the mechanistic investigations of this compound's action, including its effects on enzyme kinetics and its role in chemical catalysis, as no such research appears to exist.

Generating an article with the requested detailed sections, data tables, and research findings would require the fabrication of scientific data, which would be misleading and scientifically unsound. The commitment to providing accurate and factual information prohibits the creation of content for a compound that does not have a basis in verifiable research.

For an article on the mechanistic action of a chemical compound to be generated, the compound must be a known entity with published research detailing its properties and interactions.

Table of Compounds Mentioned:

It appears that "this compound" is not a recognized chemical compound with available scientific literature detailing theoretical and computational chemistry studies. A comprehensive search for this compound, including its electronic structure, conformational analysis, spectroscopic properties, reaction mechanisms, and solvation dynamics using quantum mechanical and molecular dynamics simulations, did not yield any relevant results.

Therefore, it is not possible to generate a scientifically accurate and detailed article based on the provided outline, as there is no information available regarding the theoretical and computational chemistry studies of a chemical compound named "this compound".

Without data or research findings related to "this compound", any discussion on its theoretical and computational properties would be speculative and not based on established scientific knowledge.

If the name "this compound" is a misspelling or refers to a proprietary or hypothetical compound, please provide clarification or the correct name so that a relevant search can be conducted and the article can be potentially generated.

Theoretical and Computational Chemistry Studies of Lvvapwt

Molecular Dynamics (MD) Simulations of Lvvapwt Systems

This compound-Biomacromolecule Interaction Simulations

Molecular dynamics (MD) simulations are a key computational technique used to simulate the behavior of atoms and molecules over time. biorxiv.orgdiva-portal.org This approach is particularly valuable for studying the interactions between a ligand, such as this compound, and a biomacromolecule, such as a protein, within a simulated environment that considers factors like protein flexibility and solvent effects. biorxiv.orgdiva-portal.org By simulating the dynamic process of this compound interacting with a biomacromolecule, researchers can gain insights into the binding pathways, conformational changes upon binding, and the stability of the resulting complex. biorxiv.orgnih.gov These simulations can effectively act as virtual experiments, allowing observation of molecular movement and interaction under specified conditions. biorxiv.orgdiva-portal.org Enhanced sampling techniques can be employed in MD simulations to overcome limitations related to slow dynamics and high flexibility, especially when studying interactions with flexible biomolecules like peptides. frontiersin.org

Free Energy Calculations for this compound Binding Events

Understanding the thermodynamics of this compound binding to biomacromolecules is crucial for assessing binding affinity. Free energy calculations, often performed in conjunction with molecular dynamics simulations, provide a quantitative measure of the spontaneity and strength of a binding event. boku.ac.atnih.gov These calculations determine the free energy difference between the bound and unbound states of this compound and its target biomacromolecule. boku.ac.atnih.govyoutube.com Alchemical methods are among the accurate approaches for estimating ligand-binding affinity by calculating relative free energy differences. nih.govrsc.org These methods can involve transforming one state into another through a non-physical pathway (alchemical transformation) to compute the free energy difference. youtube.com While rigorous methods like alchemical molecular dynamics are computationally more expensive, they offer higher accuracy compared to faster, non-rigorous approaches. nih.gov Challenges in applying these methods to complex systems, such as protein-protein complexes, include generating hybrid structures and handling net charge in mutations. nih.gov However, advancements in computational hardware and software are making these rigorous calculations more feasible. nih.gov

Cheminformatics and Machine Learning Applications to this compound

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information technology to handle and analyze chemical information. researchgate.netupf.eduresearchgate.net It plays a significant role in modern drug discovery and chemical research by enabling the design, creation, organization, management, retrieval, analysis, dissemination, visualization, and use of chemical data. researchgate.netresearchgate.net Machine learning (ML), a subset of artificial intelligence, has seen a sharp increase in applications in chemistry, aiding in various tasks from data analysis to property prediction. lasphub.comcas.org The integration of cheminformatics and machine learning provides powerful tools for studying compounds like this compound, particularly in the context of identifying potential activities and designing analogues. upf.educas.orgneovarsity.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used cheminformatics technique that correlates the biological activities of a set of compounds to their molecular structures using mathematical models. amazon.comwikipedia.orgnih.govresearchgate.net For this compound and its potential derivatives, QSAR modeling would involve developing predictive models where the chemical structure (represented by molecular descriptors) is related to a specific activity or property. amazon.comwikipedia.orgresearchgate.net This allows researchers to predict the activity of new, untested this compound analogues based on their structural features, guiding the design and synthesis of compounds with desired properties. amazon.comwikipedia.orgnih.gov QSAR models can be built using various statistical methods, including linear and non-linear regression techniques, and their robustness is assessed through validation procedures like cross-validation. nih.govjbclinpharm.org The development of QSAR models involves selecting relevant molecular descriptors that capture the physical, chemical, and biological properties of the compounds. wikipedia.orgjbclinpharm.orgnih.gov

Virtual Screening and Ligand-Based Design for this compound Analogues

Virtual screening (VS) is a computational technique used in drug discovery to search large databases of compounds to identify those most likely to bind to a target protein. diva-portal.org Ligand-based design, often used in conjunction with virtual screening, focuses on the properties of known active compounds (like this compound, if it were an active lead) to identify or design new compounds with similar characteristics and potentially improved activity. Cheminformatics tools facilitate virtual screening by enabling the efficient searching and analysis of chemical databases. neovarsity.orgloc.gov Techniques such as molecular docking and molecular dynamics simulations can be used in virtual screening to predict how likely a compound is to interact with a target. diva-portal.org Ligand-based approaches utilize molecular descriptors and similarity measures to identify molecules that are structurally or physicochemically similar to this compound. This can lead to the identification of novel analogues with potentially enhanced properties.

Predictive Modeling of this compound Reactivity and Selectivity

Predicting the chemical reactivity and selectivity of a compound like this compound is essential for understanding its behavior in chemical reactions and biological systems. Computational methods can be applied to model reaction pathways, transition states, and energy barriers to predict how this compound will react and which products will be favored. Advanced approaches combine machine-learned reaction representations with quantum mechanical descriptors to predict outcomes like regio-selectivity in chemical reactions. chemrxiv.orgrsc.org These models can achieve high accuracy in predicting the major product of a reaction and can be trained on relatively small datasets. chemrxiv.orgrsc.org Such predictive modeling helps in understanding potential metabolic pathways of this compound or its behavior in chemical synthesis.

Advanced Theoretical Approaches Applied to this compound Systems

Based on the conducted search, the chemical compound "this compound" does not appear to be a recognized or studied entity within the scientific literature accessible through standard databases. Searches for the compound name in conjunction with computational chemistry methods like DFT, Ab Initio, and QM/MM, as well as attempts to find a corresponding PubChem CID, did not yield any specific results pertaining to this compound.

Therefore, it is not possible to generate an article focusing solely on the theoretical and computational chemistry studies of "this compound" as outlined in the request, as there is no available information or research findings on this specific compound in the search results.

Without scientific data or studies related to "this compound", providing a detailed and accurate article, including data tables and research findings, is not feasible. Furthermore, a PubChem CID for "this compound" cannot be provided as the compound was not found in the database.

In Vitro Experimental Methodologies for Lvvapwt Research

Biochemical Assay Development and Validation for Lvvapwt

Biochemical assays focus on the interaction of this compound with isolated biological molecules, such as enzymes or receptors, outside the context of a living cell. Developing and validating these assays is a critical first step to ensure reliable and reproducible results. novalix.com

Enzyme activity assays are designed to measure the rate at which an enzyme catalyzes a specific biochemical reaction. chromakresearch.com In the context of this compound research, these assays would be used to determine if this compound acts as an inhibitor, activator, or has no effect on the activity of target enzymes or enzymes involved in relevant biological pathways. pacificbiolabs.com The assay typically involves incubating the enzyme with its substrate in the presence of varying concentrations of this compound and measuring the rate of product formation or substrate depletion over time. researchgate.net Appropriate controls, including reactions without the enzyme or without this compound, are essential for validating the assay and interpreting the results. nih.gov

Illustrative Data Table: Effect of this compound on Enzyme X Activity

| [this compound] (µM) | Relative Enzyme Activity (%) | Standard Deviation (%) |

| 0 | 100 | 5 |

| 0.1 | 95 | 4 |

| 1.0 | 80 | 6 |

| 10.0 | 30 | 8 |

| 100.0 | 5 | 3 |

Note: This table presents illustrative data only and is not representative of actual findings for this compound.

Receptor binding assays are used to quantify the affinity of this compound for specific biological receptors, such as the P2X3 receptor (P2RX3). pacificbiolabs.com P2X3 receptors are ligand-gated ion channels activated by ATP and are involved in sensory signaling. patsnap.com Binding assays can determine if this compound binds to the same site as the natural ligand (competitive binding) or to a different site (allosteric binding). frontiersin.org Radioligand binding assays are a common method, where a radioactive form of a known ligand (agonist or antagonist) is used to label the receptor, and the ability of this compound to displace this radioligand is measured. nih.gov, revvity.com Alternatively, fluorescence-based binding assays can be employed. novalix.com These assays provide crucial data on the potency and selectivity of this compound binding to its target. revvity.com

Illustrative Data Table: this compound Binding Affinity to P2RX3 Receptors

| Radioligand | Target Receptor | This compound IC50 (nM) | This compound Ki (nM) |

| [3H]-Known Antagonist | Human P2RX3 | 15 | 7.5 |

| [3H]-Known Agonist | Human P2RX3 | 500 | 250 |

Note: This table presents illustrative data only and is not representative of actual findings for this compound or specific radioligands.

Cell-free systems utilize cellular components, such as lysates containing the protein synthesis machinery, extracted from cells. igem.wiki, synthelis.com These systems allow for the study of specific biochemical processes or protein-compound interactions in a simplified environment, free from the complexities of a living cell. igem.wiki In this compound research, cell-free systems could be used to study the direct interaction of this compound with its target protein (like P2RX3, if expressed in the system) or to assess its impact on specific enzymatic reactions or protein-protein interactions without the influence of cellular uptake or metabolism. nih.gov, researchgate.net This approach can be particularly useful for high-throughput screening and for studying proteins that are difficult to express or purify from whole cells. researchgate.net

Illustrative Data Table: Effect of this compound on Protein Synthesis in a Cell-Free System

| [this compound] (µM) | Target Protein Expression (Arbitrary Units) |

| 0 | 1000 |

| 1.0 | 980 |

| 10.0 | 950 |

| 100.0 | 800 |

Note: This table presents illustrative data only and is not representative of actual findings for this compound.

Cell-Based Assays for this compound Modulation of Biological Processes

Cell-based assays utilize live cells to investigate the effects of this compound in a more physiologically relevant context than biochemical assays. bmglabtech.com, sigmaaldrich.com These assays can provide insights into cellular responses, mechanisms of action, and potential off-target effects. bmglabtech.com, databiotech.co.il

Understanding how this compound enters, is distributed within, and is transported out of cells is crucial for predicting its cellular concentration and activity. Cellular uptake studies measure the rate and extent to which this compound is transported into cells. bioivt.com Distribution studies can assess where this compound localizes within the cell (e.g., cytoplasm, nucleus, organelles). Efflux studies evaluate the rate at which this compound is transported out of cells, often mediated by specific efflux transporters. bioivt.com, frontiersin.org These studies can utilize labeled this compound (e.g., with a fluorescent tag or radioisotope) and various cell lines, including those overexpressing specific uptake or efflux transporters, to investigate the mechanisms involved. bioivt.com, sigmaaldrich.com

Illustrative Data Table: Cellular Uptake of this compound in Different Cell Lines

| Cell Line | This compound Concentration (µM) | Incubation Time (min) | Intracellular this compound (pmol/mg protein) |

| HEK293 | 5 | 30 | 50 |

| HEK293-P2RX3 | 5 | 30 | 48 |

| Caco-2 (Uptake) | 5 | 30 | 75 |

| MDCKII-MDR1 | 5 | 30 | 20 |

Note: This table presents illustrative data only and is not representative of actual findings for this compound.

Intracellular signaling pathways are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately influence cellular behavior. patnawomenscollege.in, longdom.org this compound's interaction with a receptor like P2RX3 can trigger or modulate various downstream signaling cascades. Cell-based assays can be used to investigate how this compound affects these pathways. This can involve measuring changes in the phosphorylation status of key signaling proteins, the activation or translocation of transcription factors, or the production of second messengers. researchgate.net, utkaluniversity.ac.in Techniques such as Western blotting, ELISA, reporter gene assays, and high-content imaging can be employed to monitor these changes in cells treated with this compound. precisionformedicine.com Understanding the impact of this compound on intracellular signaling provides crucial insights into its mechanism of action and potential downstream effects. sygnaturediscovery.com

Illustrative Data Table: Effect of this compound on Signaling Pathway Activation

| Treatment | Signaling Protein (e.g., p-ERK) | Relative Phosphorylation Level |

| Vehicle | p-ERK | 1.0 |

| ATP (Agonist) | p-ERK | 5.2 |

| ATP + this compound (1µM) | p-ERK | 3.1 |

| ATP + this compound (10µM) | p-ERK | 1.5 |

Note: This table presents illustrative data only and is not representative of actual findings for this compound.

Based on the conducted searches, there is no publicly available scientific information or research data found regarding a chemical compound named "this compound". Therefore, it is not possible to generate a scientifically accurate article focusing solely on this compound and its application in the specified in vitro experimental methodologies (phenotypic screening, organoid and 3D cell culture, and microfluidic platforms) as requested.

To create the article, detailed information about the compound "this compound" and studies involving its use in these specific experimental contexts would be required. Without this foundational information, discussing research findings, data tables, or its interactions within these advanced in vitro systems is not feasible.

Advanced Analytical Research Methods for Lvvapwt Characterization

Spectroscopic Techniques for Lvvapwt Structural Elucidation

Circular Dichroism (CD) Spectroscopy for this compound Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the conformational properties of chiral molecules by measuring the differential absorption of left and right circularly polarized light. creative-proteomics.comlibretexts.org This differential absorption occurs at specific wavelengths corresponding to electronic transitions within the molecule's chromophores, and the resulting spectrum is highly sensitive to the molecule's three-dimensional structure. creative-proteomics.comrsc.org For a chemical compound like this compound, assuming it possesses chirality and suitable chromophores, CD spectroscopy would be instrumental in several aspects of conformational analysis.

Analysis of the CD spectrum of this compound in various solvents and temperatures could provide insights into its preferred conformations and the flexibility of its structure. libretexts.orgrsc.orgwiley.com Changes in the CD signal as a function of environmental conditions (e.g., pH, ionic strength) would indicate conformational transitions or changes in molecular association. libretexts.org If this compound is a relatively small molecule, vibrational CD (VCD) in the infrared range could offer even more detailed structural information, including the conformation of specific bonds and functional groups. libretexts.org

Expected research findings from CD spectroscopy on this compound could include:

Identification of distinct conformational states under different conditions.

Determination of the relative stability of different conformers.

Detection of conformational changes upon binding to other molecules (if applicable).

A hypothetical data table illustrating the type of data obtained from a temperature-dependent CD study of this compound is shown below:

| Temperature (°C) | Wavelength (nm) | Molar Ellipticity ([θ], deg cm² dmol⁻¹) |

| 20 | 220 | -5.5 |

| 20 | 250 | 2.1 |

| 40 | 220 | -3.2 |

| 40 | 250 | 1.8 |

| 60 | 220 | 0.5 |

| 60 | 250 | 1.5 |

This hypothetical data suggests a conformational change in this compound as the temperature increases, indicated by the changes in molar ellipticity at specific wavelengths.

Advanced Microscopic Techniques in this compound Research

Advanced microscopic techniques offer the ability to visualize and study chemical compounds at high spatial resolution, providing crucial information about their morphology, interactions, and localization within complex environments.

Atomic Force Microscopy (AFM) for this compound-Surface Interactions

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that can provide high-resolution topographical images of surfaces and measure intermolecular forces. mdpi.comchinesechemsoc.orgparksystems.comnih.gov For this compound, AFM can be used to investigate its interactions with various surfaces, which is relevant for understanding its behavior in different material environments or biological interfaces.

AFM can directly visualize this compound molecules deposited on a surface, providing information about their size, shape, and how they arrange themselves (e.g., forming aggregates or monolayers). chinesechemsoc.org Furthermore, using force-distance spectroscopy mode, AFM can measure the adhesion forces between an AFM tip functionalized with this compound (or a surface coated with this compound) and a target surface. parksystems.comresearchgate.net This allows for the quantification of interaction strengths with different materials, such as polymers, lipids, or biological membranes. mdpi.comnih.gov Chemical force microscopy (CFM), a mode of AFM, can be used to map the distribution of specific chemical functionalities on a surface and study their interactions with this compound. researchgate.net

Expected research findings from AFM studies on this compound-surface interactions could include:

Visualization of this compound adsorption and assembly on different substrates.

Quantification of adhesion forces between this compound and various surfaces.

Mapping of specific interaction sites on heterogeneous surfaces.

A hypothetical data table illustrating AFM force measurements between a this compound-functionalized tip and different surfaces is shown below:

| Surface Type | Average Adhesion Force (pN) | Standard Deviation (pN) |

| Hydrophobic Polymer | 85 | 15 |

| Hydrophilic Glass | 30 | 8 |

| Lipid Bilayer | 60 | 12 |

This hypothetical data suggests that this compound exhibits stronger adhesion to the hydrophobic polymer and lipid bilayer compared to the hydrophilic glass surface.

Super-Resolution Microscopy for this compound Subcellular Localization

Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, enabling imaging with resolutions significantly below 200 nm. researchgate.netspringernature.comuib.no This makes them suitable for studying the localization of molecules within cells at a nanoscale level. researchgate.netuib.nonih.gov To study the subcellular localization of this compound using super-resolution microscopy, this compound would typically need to be labeled with a fluorescent probe. researchgate.netnih.gov

Techniques such as STED (Stimulated Emission Depletion) microscopy, STORM (Stochastic Optical Reconstruction Microscopy), or PALM (Photoactivated Localization Microscopy) could be employed. researchgate.netspringernature.comuib.nonih.gov These methods rely on different principles to achieve high resolution, often involving the temporal or spatial isolation of fluorescence signals from individual molecules. uib.nonih.gov By tracking the location of fluorescently labeled this compound within cells, researchers can determine its distribution within organelles, its association with specific cellular structures, or its movement dynamics. researchgate.netnih.gov

Expected research findings from super-resolution microscopy on this compound subcellular localization could include:

Precise localization of this compound within specific cellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum).

Visualization of this compound's association with particular proteins or lipids.

Tracking of this compound's movement and dynamics within the cell.

A hypothetical data table showing the distribution of this compound in different subcellular compartments based on super-resolution microscopy is shown below:

| Subcellular Compartment | Percentage of Total this compound Signal (%) |

| Nucleus | 15 |

| Cytoplasm | 40 |

| Mitochondria | 25 |

| Endoplasmic Reticulum | 10 |

| Cell Membrane | 10 |

This hypothetical data suggests that this compound is predominantly localized in the cytoplasm and mitochondria.

Bioanalytical Methodologies for this compound in Complex Biological Matrices

Analyzing chemical compounds in complex biological matrices such as blood, urine, or tissue homogenates requires highly sensitive and specific bioanalytical methods to differentiate the target analyte from the multitude of endogenous molecules.

Immunoassays and Biosensor Development for this compound Detection and Quantification

Immunoassays and biosensors are powerful tools for the detection and quantification of specific molecules in complex biological samples, relying on the highly specific binding affinity of antibodies or other biological recognition elements to the target analyte. wikipedia.orgmdpi.commyadlm.orgnih.govresearchgate.net

For this compound, if an antibody or other specific binding protein can be generated against it, immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) could be developed. myadlm.orgnih.govacs.orgacs.org ELISA formats (e.g., direct, indirect, sandwich, or competitive) would be chosen based on the properties of this compound and the available antibodies. myadlm.orgnih.gov These assays typically involve immobilizing an antibody or this compound onto a solid surface and using enzyme- or fluorescently-labeled antibodies for detection, producing a signal proportional to the amount of this compound present. nih.govacs.orgacs.org Immunoassays offer high sensitivity and specificity, making them suitable for quantifying this compound even at low concentrations in biological matrices. myadlm.orgacs.org

Biosensors integrate a biological recognition element (like an antibody, enzyme, or receptor) with a transducer that converts the biological recognition event into a measurable signal (e.g., electrical, optical, or mechanical). wikipedia.orgmdpi.comresearchgate.net Developing a biosensor for this compound would involve selecting or engineering a suitable bioreceptor that specifically binds this compound and coupling it to a transducer. wikipedia.orgmdpi.com Biosensors can offer advantages such as real-time monitoring, rapid detection, and portability, and can be designed to work with minimal sample preparation. wikipedia.orgmdpi.comresearchgate.net Electrochemical or optical biosensors are common platforms that could be explored for this compound detection. mdpi.comresearchgate.net Addressing matrix effects from the biological sample is a critical aspect in developing robust biosensors and immunoassays for complex matrices. nih.govacs.org

Expected research findings from immunoassay and biosensor development for this compound could include:

Development and validation of sensitive and specific methods for this compound detection in various biological fluids or tissues.

Determination of this compound concentration in experimental samples.

Characterization of the binding kinetics and affinity of antibodies or bioreceptors for this compound.

Evaluation of matrix effects on this compound detection and quantification.

A hypothetical data table showing results from an immunoassay measuring this compound concentration in different biological matrices is shown below:

| Biological Matrix | This compound Concentration (ng/mL) |

| Plasma | 50.2 |

| Urine | 10.5 |

| Tissue Lysate | 150.8 |

This hypothetical data provides quantitative information on the presence of this compound in different biological samples.

Future Directions and Emerging Research Avenues for Lvvapwt

Development of Next-Generation Lvvapwt Analogues and Derivatives

Future research will likely focus on synthesizing and characterizing a library of this compound analogues and derivatives. This approach, common in chemical research, seeks to optimize the properties and potential activities of the parent compound. By systematically modifying the chemical structure of this compound, researchers can explore the impact of different functional groups, stereochemistry, and molecular scaffolds on its key characteristics.

Key strategies for developing next-generation compounds include:

Structure-Activity Relationship (SAR) Studies: Detailed analysis of how structural changes in this compound affect its activity. This involves synthesizing a series of related compounds and evaluating their performance in relevant assays.

Bioisosteric Replacements: Substituting specific atoms or groups within the this compound structure with others that have similar physical or chemical properties to potentially improve efficacy, metabolic stability, or other desirable traits.

Scaffold Hopping: Designing new molecular frameworks that retain the core functional elements of this compound but offer novel structural arrangements, potentially leading to compounds with improved profiles.

Prodrug Design: Developing modified forms of this compound that are inactive until metabolized within a biological system, potentially improving delivery, absorption, or reducing off-target effects.

Detailed research findings in this area would typically involve spectroscopic data (e.g., NMR, MS, IR) confirming the successful synthesis of analogues, alongside comparative data illustrating changes in relevant properties or activities compared to the parent this compound.

| Analogue/Derivative | Structural Modification | Key Property Change (Hypothetical) |

| This compound-A | Addition of hydroxyl group | Increased solubility |

| This compound-B | Halogen substitution | Modified reactivity |

| This compound-C | Ring expansion | Altered binding affinity |

(Note: This table provides a hypothetical example of the type of data that would be generated in this research area. Specific data for this compound analogues are not available.)

Integration of Artificial Intelligence and Robotics in this compound Discovery and Optimization

Potential applications of AI and robotics include:

De Novo Design: AI models can generate novel molecular structures based on desired properties, potentially identifying entirely new this compound-like compounds with enhanced characteristics. rsc.org

Synthesis Route Prediction and Optimization: AI can analyze known chemical reactions and predict efficient synthetic routes to this compound analogues, optimizing reaction conditions for yield and purity.

Automated High-Throughput Screening: Robotic systems can rapidly screen large libraries of this compound derivatives against various targets or conditions, quickly identifying promising candidates for further investigation. rsc.org

Predictive Modeling: Machine learning models can be trained on experimental data to predict the properties (e.g., solubility, stability, activity) of new this compound compounds before they are synthesized, prioritizing the most promising candidates.

Cross-Disciplinary Applications of this compound Research Beyond its Primary Focus

Research into this compound may reveal properties or mechanisms that have applications in scientific fields beyond its initial area of focus. Cross-disciplinary collaboration can leverage insights gained from this compound research to address challenges in other domains. solubilityofthings.comiocd.orgsolubilityofthings.com

Potential cross-disciplinary applications could include:

Materials Science: If this compound exhibits interesting electronic, optical, or structural properties, it could find applications in the development of new materials, such as conductive polymers or functional coatings. solubilityofthings.comsolubilityofthings.com

Catalysis: If this compound or its derivatives demonstrate catalytic activity, they could be explored as catalysts for various chemical transformations, potentially offering more efficient or selective routes to desired products. solubilityofthings.com

Environmental Science: Depending on its properties, this compound research could contribute to developing solutions for environmental issues, such as remediation of pollutants or sustainable chemical processes. solubilityofthings.comsolubilityofthings.com

Biochemistry and Biology: Even if not initially intended as a biological agent, this compound might interact with biological systems in ways that provide valuable tools for studying cellular processes or developing new probes. solubilityofthings.comsolubilityofthings.com

Success in this area would involve collaborative studies with researchers from different disciplines, demonstrating the utility of this compound or its related compounds in novel applications.

Challenges and Opportunities in this compound Academic Research and Translational Potential

Academic research into this compound faces several challenges and presents numerous opportunities for advancing scientific knowledge and translating findings into practical applications.

Challenges include:

Funding Acquisition: Securing sufficient funding for exploratory research on a novel compound like this compound can be challenging, requiring compelling preliminary data and clear potential impact.

Synthesis Scale-Up: Transitioning from laboratory-scale synthesis of this compound and its derivatives to larger scales required for extensive testing and potential development can be complex and costly.

Characterization Complexity: Fully characterizing the structure and properties of novel this compound compounds, especially complex derivatives, may require access to advanced analytical techniques and expertise.

Establishing Biological Relevance (if applicable): Demonstrating the significance of this compound's effects in relevant biological or other systems can be a lengthy and rigorous process. nih.gov

Opportunities include:

Fundamental Discovery: Research on this compound offers the opportunity to uncover novel chemical principles, reaction mechanisms, or material properties.

Development of New Methodologies: The unique structure or reactivity of this compound might necessitate the development of new synthetic strategies or analytical techniques.

Translational Impact: Successful research could lead to the development of new materials, catalysts, or tools with significant societal benefits. nih.govfuturebridge.com

Academic Collaboration: Research on a novel compound can foster collaborations between different research groups and institutions, pooling expertise and resources.

Translational potential, the process of moving research findings from the laboratory to practical applications, for this compound will depend on the nature of its discovered properties and activities. nih.govfuturebridge.com This process typically involves further development, testing, and potential partnership with industry or other stakeholders. nih.gov

Q & A

How should researchers formulate precise and impactful research questions for studying Lvvapwt?

- Methodological Answer :

Research questions must adhere to SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Begin by identifying knowledge gaps through systematic literature reviews (e.g., using PubMed or Web of Science). For example:- Weak: "What is this compound’s role in biological systems?"

- Strong: "How does this compound modulate [specific pathway] in [cell type] under [condition]?"

Avoid overly broad questions and validate feasibility via pilot studies. Incorporate feedback from peers or supervisors to refine scope and alignment with hypotheses .

Q. What experimental design principles are critical for studying this compound’s mechanisms?

- Methodological Answer :

Use randomized controlled trials (RCTs) for in vivo/in vitro studies to minimize bias. Define control groups (e.g., wild-type vs. This compound-knockout models) and ensure blinding during data collection. For reproducibility:- Document protocols using platforms like protocols.io .

- Include power analysis to determine sample size (e.g., G*Power software).

Pilot testing is essential to optimize variables like dosage and exposure time .

Q. Which data collection methods are optimal for this compound-related studies?

- Methodological Answer :

Combine quantitative (e.g., HPLC for concentration analysis) and qualitative methods (e.g., interviews to assess clinical observations). For surveys/questionnaires:

Advanced Research Questions

Q. How should contradictory data in this compound studies be analyzed and resolved?

- Methodological Answer :

Conduct root-cause analysis:- Verify data integrity (e.g., instrument calibration records).

- Replicate experiments with independent labs to rule out technical variability.

- Use meta-analysis to reconcile conflicting results (e.g., fixed-effects vs. random-effects models).

Prioritize primary sources over reviews when resolving discrepancies .

Q. What strategies ensure rigorous integration of mixed-methods data in this compound research?

- Methodological Answer :

Apply triangulation:- Convergent design: Collect qualitative (e.g., patient interviews) and quantitative (e.g., biomarker levels) data concurrently, then compare findings.

- Explanatory sequential design: Use quantitative results to guide follow-up qualitative exploration (e.g., "Why did this compound show efficacy only in subgroup X?").

Validate interpretations via peer debriefing .

Q. How can researchers enhance reproducibility in this compound studies?

- Methodological Answer :

- Pre-register protocols on platforms like Open Science Framework.

- Share raw data and code publicly (e.g., GitHub, Zenodo).

- Use standardized materials (e.g., ATCC cell lines) and report batch numbers.

Include negative controls and detailed metadata (e.g., storage conditions for this compound samples) .

Q. What ethical considerations are paramount in this compound clinical trials?

- Methodological Answer :

- Obtain IRB approval and informed consent, emphasizing risks/benefits (e.g., NCT registration for trials).

- Monitor adverse events in real-time using DSMBs (Data Safety Monitoring Boards).

- For animal studies, follow ARRIVE guidelines for humane endpoints .

Q. Which statistical approaches are robust for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Nonlinear regression (e.g., sigmoidal curves) for IC50/EC50 calculations.

- Account for censored data (e.g., Tobit model for undetectable concentrations).

- Use Bayesian hierarchical models for multi-center studies to handle heterogeneity .

Q. How to systematically review literature on this compound’s therapeutic potential?

- Methodological Answer :

Follow PRISMA guidelines:

Q. What methodologies validate this compound’s structural and functional characterization?

- Methodological Answer :

- Structural: X-ray crystallography/NMR for 3D conformation; report PDB IDs.

- Functional: Surface plasmon resonance (SPR) for binding affinity (KD values).

- Cross-validate with orthogonal assays (e.g., ITC vs. SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.